![molecular formula C23H22FN5O3 B2996924 2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922136-95-6](/img/structure/B2996924.png)
2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Description
2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed novel routes to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against bird flu influenza (H5N1). The synthesis involves reactions of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation and reaction with hydrazine, highlighting the structural diversity and potential of such compounds in medicinal chemistry (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Anti-inflammatory Applications
Compounds derived from benzodifuranyl and thiazolopyrimidines have been synthesized for their analgesic and anti-inflammatory properties. These compounds exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxic Activity for Cancer Therapy
Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including colon, lung, breast, and liver cancers. The study provides insights into the potential use of these compounds in cancer therapy, emphasizing the importance of structural modifications to enhance therapeutic efficacy (Hassan, Hafez, Osman, & Ali, 2015).
Imaging and Diagnostic Applications
Research into 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET) illustrates the diagnostic potential of such compounds. These derivatives have shown varying biodistribution profiles, which are crucial for the development of effective imaging agents in oncology (Xu et al., 2012).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds show promising antituberculosis activity and low cytotoxicity, highlighting their potential as lead compounds for developing new antituberculosis therapies (Jeankumar et al., 2013).
properties
IUPAC Name |
2-ethoxy-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-2-32-20-10-6-4-8-17(20)22(30)25-11-12-29-21-18(13-27-29)23(31)28(15-26-21)14-16-7-3-5-9-19(16)24/h3-10,13,15H,2,11-12,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPZCBMZCJUIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide |
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